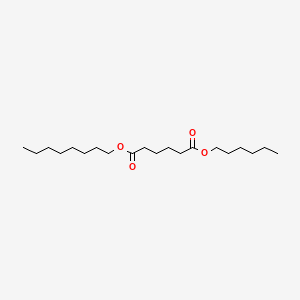

Hexanedioic acid, hexyl octyl ester

Description

Properties

CAS No. |

65185-85-5 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1-O-hexyl 6-O-octyl hexanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-9-10-14-18-24-20(22)16-12-11-15-19(21)23-17-13-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

XRJCABJFBJQLIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches for Hexanedioic Acid, Hexyl Octyl Ester

Direct esterification, specifically the Fischer esterification, is a fundamental and widely used method for producing esters. masterorganicchemistry.commasterorganicchemistry.com This process involves the reaction of a carboxylic acid (hexanedioic acid) with alcohols (hexyl alcohol and octyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.comontosight.ai The reaction is an equilibrium process, and strategies to drive the reaction towards the product side are essential for achieving high yields. masterorganicchemistry.comlibretexts.org

Catalysts are pivotal in esterification as they accelerate the reaction rate, which would otherwise be impractically slow. The choice of catalyst can influence reaction conditions, yield, and selectivity.

The mechanism of acid-catalyzed esterification involves several reversible steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgresearchgate.net This is followed by a nucleophilic attack from the alcohol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Subsequently, a proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This creates a good leaving group, water, which is then eliminated to form a protonated ester. masterorganicchemistry.commasterorganicchemistry.com The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com A common mnemonic for this six-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Heterogeneous catalysts offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for reusability, which can reduce waste and operational costs. rsc.org For the synthesis of adipate (B1204190) esters, various solid acid catalysts have been explored. These include:

Zeolites: These microporous aluminosilicate (B74896) minerals have acidic sites within their framework that can effectively catalyze esterification reactions. nih.gov The shape selectivity of zeolites can also influence the product distribution.

Fly Ash: Industrial waste material like fly ash, which is rich in metal oxides such as SiO₂, Al₂O₃, and Fe₂O₃, has been successfully utilized as a low-cost, heterogeneous catalyst for esterification. acs.org Studies have shown high conversion rates of adipic acid to its dimethyl ester using fly ash catalysts at elevated temperatures. acs.org

Supported Catalysts: Active catalytic species can be immobilized on inert supports. For example, palladium or platinum compounds supported on various materials can be used. google.com Another example is the use of spent Fluid Catalytic Cracking (FCC) catalyst, a waste product from oil refineries, which has been shown to be effective in synthesizing plasticizers like dioctyl adipate. rsc.org

Titanium-based Catalysts: Novel catalysts like titanium adipate have been prepared and used for the synthesis of diisooctyl adipate, demonstrating high catalytic efficiency and environmental benefits. rsc.org

The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying product purification and minimizing corrosive and toxic waste streams associated with homogeneous catalysts. rsc.org

A significant challenge in direct esterification is the presence of water as a byproduct, which can shift the equilibrium back towards the reactants, thereby limiting the ester yield. masterorganicchemistry.com Azeotropic distillation is a clever technique employed to remove water from the reaction mixture as it is formed, thus driving the reaction to completion. masterorganicchemistry.comacs.org

This method involves the addition of an inert solvent, such as toluene (B28343) or benzene, which forms a low-boiling azeotrope with water. masterorganicchemistry.com The reaction is typically carried out in an apparatus equipped with a Dean-Stark trap. As the reaction mixture is heated, the azeotrope of the solvent, alcohol, and water distills over. masterorganicchemistry.comorgsyn.org Upon condensation, the water, being denser than the organic solvent, separates and is collected in the trap, while the solvent and unreacted alcohol are returned to the reaction flask. masterorganicchemistry.comacs.org This continuous removal of water effectively overcomes the equilibrium limitation. acs.org A solventless approach can also be utilized where the water-immiscible alcohol itself, such as 2-ethylhexanol, can form an azeotrope with water, allowing for its removal and recycling. acs.org

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully controlled and optimized. These include:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products. For enzymatic synthesis of adipate esters, temperatures are typically optimized within a range of 35-75°C. nih.govoup.com For chemical catalysis, temperatures can be higher, for instance, around 200°C for fly ash catalyzed esterification. acs.org

Reactant Molar Ratio: According to Le Chatelier's principle, using a large excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the formation of the ester. masterorganicchemistry.comlibretexts.org Studies have shown that increasing the alcohol to acid molar ratio significantly increases the ester yield. nih.gov For instance, in the synthesis of diisooctyl adipate, an optimal isooctanol to dimethyl adipate molar ratio of 2.55:1 was found to be effective. rsc.org

Catalyst Concentration: The amount of catalyst used is a critical factor. While a higher catalyst concentration can increase the reaction rate, it can also complicate the purification process and increase costs. Optimization studies aim to find the minimum amount of catalyst required to achieve a high conversion rate. For example, in the synthesis of diisooctyl adipate, a catalyst dosage of 2.39% was found to be optimal. rsc.org

Reaction Time: The reaction time needs to be sufficient to allow the reaction to reach equilibrium or completion. Prolonged reaction times, however, can sometimes lead to the hydrolysis of the ester if water is not effectively removed. oup.com Optimized reaction times for lipase-catalyzed synthesis of adipate esters have been reported to be in the range of several hours. nih.govtandfonline.com

The optimization of these parameters is often achieved using statistical methods like Response Surface Methodology (RSM), which allows for the evaluation of the interactive effects of multiple variables on the reaction yield. nih.govupm.edu.my

Table 1: Optimization of Reaction Parameters for Adipate Ester Synthesis

| Parameter | Investigated Range/Value | Optimal Value/Observation | Source |

|---|---|---|---|

| Temperature | 35-75°C (enzymatic) | 60°C for lipase-catalyzed synthesis | nih.govoup.com |

| up to 200°C (chemical) | 200°C for fly ash catalyst | acs.org | |

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 8:1 (enzymatic) | Increased yield with higher ratio | nih.gov |

| 2.55:1 (isooctanol:dimethyl adipate) | Optimal for diisooctyl adipate synthesis | rsc.org | |

| Catalyst Concentration | 1-10% w/w (enzymatic) | 2.5% w/w for efficient lipase (B570770) catalysis | nih.govoup.com |

| 2.39% (titanium adipate) | Optimal for diisooctyl adipate synthesis | rsc.org |

Catalytic Systems in Esterification Reactions

Transesterification Processes for Ester Synthesis

Transesterification is an alternative route for the synthesis of esters, which involves the reaction of an existing ester with an alcohol in the presence of a catalyst. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a simple dialkyl adipate, such as dimethyl adipate, with hexanol and octanol. rsc.org

This method can be particularly advantageous when the starting dicarboxylic acid has low solubility in the reaction medium or when trying to avoid the production of water. The process is also an equilibrium reaction and is often catalyzed by acids or bases. organic-chemistry.org A key benefit is that the by-product is a low-boiling alcohol (e.g., methanol), which can be easily removed by distillation to drive the reaction forward. rsc.org

Catalytic systems for transesterification are similar to those for direct esterification and include both homogeneous and heterogeneous catalysts. For example, a novel titanium adipate catalyst has been successfully used for the transesterification of dimethyl adipate with isooctanol to produce diisooctyl adipate with a high exchange rate of 94.23%. rsc.orgnih.gov The optimization of parameters such as catalyst dosage, alcohol to ester molar ratio, and reaction temperature is also crucial for achieving high yields in transesterification processes. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexyl octyl adipate |

| Hexanedioic acid |

| Hexanol / Hexyl alcohol |

| Octanol / Octyl alcohol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Toluene |

| Benzene |

| 2-Ethylhexanol |

| Dimethyl adipate |

| Diisooctyl adipate |

| Methanol |

| Water |

| Silicon dioxide (SiO₂) |

| Aluminum oxide (Al₂O₃) |

| Iron(III) oxide (Fe₂O₃) |

Enzymatic Transesterification

The use of enzymes, particularly lipases, as biocatalysts for esterification and transesterification reactions offers a green and highly selective alternative to conventional chemical methods. science.gov Immobilized lipases are favored due to their stability and ease of separation from the reaction mixture. google.com

Research Findings: Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is a highly efficient biocatalyst for the synthesis of adipate esters. nih.gov The process involves the esterification of adipic acid with various alcohols. The alcohols used can be linear or branched, typically containing 2 to 18 carbon atoms. google.com The reaction is often carried out in an organic solvent or, in some cases, in a solvent-free system. science.gov

Key reaction parameters that are optimized to achieve high yields include reaction time, temperature, substrate molar ratio, and enzyme concentration. nih.gov Studies on the enzymatic polycondensation of diethyl adipate with 1,6-hexanediol (B165255) using Novozym 435 have also been conducted to produce polyesters, demonstrating the versatility of this biocatalyst. mdpi.com For the synthesis of asymmetric esters, a stepwise enzymatic reaction could be envisioned, though direct synthesis often involves non-enzymatic routes.

The enzyme's specificity towards the alcohol structure is a critical factor. Research on the esterification of adipic acid with different isomers of butanol (n-butanol, isobutanol, sec-butanol, and tert-butanol) using Novozym 435 showed that high conversion yields (>96%) were achievable for primary (n-butanol, isobutanol) and secondary (sec-butanol) alcohols under optimized conditions. nih.gov However, the reaction with tertiary alcohols (tert-butanol) was significantly less efficient, with a much lower maximum yield. nih.gov This indicates a strong preference of the enzyme for less sterically hindered alcohols.

Table 1: Optimized Conditions and Yields for Enzymatic Synthesis of Dibutyl Adipate Isomers Data derived from studies using Novozym 435. nih.gov

| Alcohol Isomer | Type | Optimized Time (min) | Optimized Temperature (°C) | Max. Esterification Yield (%) |

| n-Butanol | Primary | ~140 | ~60 | >96% |

| Isobutanol | Primary (Branched) | 135 | ~58 | >96% |

| sec-Butanol | Secondary | ~140 | ~62 | >96% |

| tert-Butanol | Tertiary | >250 | ~55 | 39.1% |

Non-Enzymatic Transesterification

Conventional industrial synthesis of adipate esters typically relies on non-enzymatic methods, which use acid catalysts and often high temperatures to drive the reaction.

Research Findings: A common method is azeotropic esterification, where an inert solvent like toluene or o-xylene (B151617) is used to remove water produced during the reaction, thereby shifting the equilibrium towards the product. mdpi.comresearchgate.net Catalysts for this process are often strong acids, such as p-toluenesulfonic acid. mdpi.comresearchgate.net The reaction involves heating a mixture of adipic acid, the alcohol(s), and the catalyst. mdpi.com

Another approach is transesterification, where a simple dialkyl adipate, like dimethyl adipate, is reacted with higher molecular weight alcohols. This process can be catalyzed by substances such as calcium methoxide. researchgate.net This method is particularly useful for producing oligomeric esters when diols are used. researchgate.net

To achieve very high conversion rates, a dual catalyst system can be employed. For instance, an initial esterification with an acid catalyst can be followed by the addition of a Lewis acid catalyst, such as titanium tetrabutoxide, to push the reaction to completion. acs.org This approach is effective in overcoming equilibrium limitations. acs.org

Table 2: Common Catalysts in Non-Enzymatic Adipate Ester Synthesis

| Catalyst | Catalyst Type | Process | Reference |

| p-Toluenesulfonic acid | Brønsted Acid | Azeotropic Esterification | mdpi.com, researchgate.net |

| Titanium Tetrabutoxide | Lewis Acid | Esterification (Finishing) | acs.org |

| Calcium Methoxide | Base | Transesterification | researchgate.net |

Derivatization and Structural Modification of Hexanedioic Acid Esters

The properties of adipate esters are highly dependent on the structure of the alcohol moieties. By synthesizing asymmetric esters or incorporating different types of alkyl chains (linear, branched), the physical and chemical characteristics of the final product can be precisely tailored.

Synthesis of Asymmetric Adipate Esters

Asymmetric esters of adipic acid, such as hexyl octyl adipate, are compounds where the two carboxylic acid groups of adipic acid are esterified with two different alcohols.

Research Findings: The synthesis of asymmetric adipates is typically achieved through a two-stage esterification process in a single reaction vessel. mdpi.com In the first stage, adipic acid is reacted with one molar equivalent of the first alcohol (e.g., hexanol) in the presence of a catalyst like p-toluenesulfonic acid. mdpi.comresearchgate.net The reaction is carefully monitored, often by measuring the acid number, until the formation of the monoester is maximized. mdpi.com

In the second stage, the second alcohol (e.g., octanol) is added to the reaction mixture, and heating is continued to complete the esterification of the remaining carboxylic acid group. mdpi.com This results in the formation of the desired asymmetric diester. This method has been successfully used to synthesize various asymmetric adipates, including those based on ethoxylated alcohols. mdpi.comresearchgate.net Patents also describe the synthesis of specific asymmetric esters like adipic acid cyclohexyl isooctyl ester, highlighting their commercial relevance. google.com

Incorporation of Branched and Linear Alkyl Chains

The choice between linear and branched alkyl chains for the alcohol component significantly influences the properties and applications of the resulting adipate esters. ontosight.ai

Research Findings: The structure of the alcohol has a profound effect on the physical properties of the adipate ester. The incorporation of branched alkyl chains, such as in di-(2-ethylhexyl) adipate (DEHA), generally results in esters with lower melting points and different viscosity characteristics compared to their linear counterparts. ontosight.aimdpi.com This branching can disrupt intermolecular packing, which enhances flexibility when the ester is used as a plasticizer in polymers like PVC, particularly at low temperatures. acs.orgmdpi.com For example, dibutoxypropyl adipate, with its branched structure, shows better compatibility with PVC compared to esters with linear chains or aromatic rings. mdpi.com

In terms of synthesis, both linear and branched alcohols can be used in enzymatic and non-enzymatic processes. However, as noted in enzymatic synthesis, significant steric hindrance from highly branched structures (like in tert-butanol) can dramatically reduce reaction rates and yields. nih.gov In the synthesis of copolyesters like poly(butylene adipate-co-terephthalate) (PBAT), the intentional incorporation of branched monomers alters the chain structure, which can be observed through techniques like FTIR spectroscopy, and affects the material's rheological properties. nih.govacs.org The properties of hexanedioic acid, di-C6-10-branched and linear alkyl esters are directly dependent on the specific length and branching of these chains. ontosight.ai

Table 3: Influence of Alkyl Chain Structure on Adipate Ester Properties

| Alkyl Chain Type | Effect on Synthesis | Effect on Physical Properties |

| Linear | Generally higher reaction rates in enzymatic synthesis compared to highly branched isomers. | Higher melting points and viscosities due to more efficient molecular packing. |

| Branched | Can lower enzymatic reaction rates due to steric hindrance. | Lowers melting point; can improve plasticizer compatibility and low-temperature flexibility. mdpi.com |

Advanced Analytical Characterization Techniques in Research

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are fundamental in separating "Hexanedioic acid, hexyl octyl ester" from other components in a sample, allowing for its accurate identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of "this compound" in environmental samples. This method is particularly useful for identifying and quantifying organic compounds in complex matrices such as sediments and biota. In a study focused on urban wastewater markers, a GC-MS method was developed for the identification and quantification of n-octyl esters, including dioctyl hexanedioate, in estuarine environments. nih.gov The analysis was performed on samples of polychaeta, oysters, crabs, and fish, demonstrating the technique's applicability to diverse biological samples. nih.gov The total concentration of n-octyl esters in these samples ranged from 0.05 to 9.4 µg g⁻¹. nih.gov

| Parameter | Value |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Target Analyte | n-octyl esters (including dioctyl hexanedioate) |

| Matrices | Sediments, Polychaeta, Oysters, Crabs, Fish |

| Concentration Range | 0.05 - 9.4 µg g⁻¹ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of synthesized chemical compounds like esters. While specific HPLC methods for "this compound" are not detailed in the provided search results, the technique is widely used in the analysis of similar compounds, such as palm oil fatty acid and trimethylolpropane (B17298) based esters. For these types of esters, HPLC is instrumental in monitoring the progress of synthesis reactions and confirming the purity of the final product.

Head-Space Analysis Coupled with Gas-Liquid Chromatography

Head-space analysis coupled with gas-liquid chromatography (HS-GLC) is a valuable technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com This method involves analyzing the vapor phase above a sample, which prevents non-volatile residues from contaminating the chromatography system. chromatographyonline.com The sample is typically heated in a sealed vial to allow volatile compounds to partition into the headspace. mdpi.com An aliquot of the vapor is then injected into the gas chromatograph for separation and detection. mdpi.com The efficiency of this technique is influenced by factors such as sample temperature, volume, and the chemical properties of the analytes. chromatographyonline.comnih.gov For instance, in the analysis of alcohols from water samples, dynamic headspace liquid-phase microextraction with GC-MS showed detection limits between 1 and 97 µg/l. nih.gov

| Parameter | Description |

| Technique | Head-Space Analysis with Gas-Liquid Chromatography (HS-GLC) |

| Principle | Analysis of the vapor phase above a sample to determine volatile and semi-volatile compounds. |

| Advantages | Prevents contamination of the GC system by non-volatile matrix components and simplifies sample preparation. chromatographyonline.com |

| Key Factors | Sample temperature, sample volume, and analyte solubility influence the concentration of compounds in the headspace. chromatographyonline.comnih.gov |

Spectroscopic and Spectrometric Analysis in Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for determining the precise molecular structure of "this compound".

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For an ester like "this compound," the IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption, typically found in the region of 1800 to 1600 cm⁻¹. spectroscopyonline.com Additionally, the presence of two distinct carbon-oxygen (C-O) single bond stretches is expected, generally appearing between 1300 and 1000 cm⁻¹. spectroscopyonline.com This pattern of three intense peaks is a characteristic feature of esters. spectroscopyonline.com The NIST Chemistry WebBook provides reference IR spectra for similar compounds, such as Hexanedioic acid, dihexyl ester, which can be used for comparative analysis. nist.gov

| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** |

| Carbonyl (C=O) Stretch | 1800 - 1600 spectroscopyonline.com |

| Carbon-Oxygen (C-O) Stretches | 1300 - 1000 spectroscopyonline.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the research of this compound, electron ionization mass spectrometry (EI-MS) is a commonly employed method.

During EI-MS analysis, the this compound molecule is subjected to a high-energy electron beam, which results in the removal of an electron to form a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of long-chain dialkyl esters, such as this compound, is characterized by several key pathways. A prominent fragmentation route involves the cleavage of the C-O bond, leading to the loss of the alkoxy groups (-OC₆H₁₃ and -OC₈H₁ 17). This results in the formation of acylium ions. Another common fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of an alkene.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 342 | [C₂₀H₃₈O₄]⁺ | Molecular Ion (M⁺) |

| 257 | [M - C₆H₁₃O]⁺ | Loss of the hexyloxy radical |

| 229 | [M - C₈H₁₇O]⁺ | Loss of the octyloxy radical |

| 129 | [C₆H₉O₃]⁺ | Acylium ion from cleavage of the adipate (B1204190) backbone |

| 111 | [C₆H₇O₂]⁺ | Further fragmentation of the adipate backbone |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (from fragmentation of alkyl chains) |

This table is generated based on predicted fragmentation patterns for long-chain asymmetric adipate esters and is for illustrative purposes.

Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography - GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique primarily used to determine the molecular weight distribution of polymers. The separation in GPC is based on the hydrodynamic volume of the molecules in solution. Larger molecules are excluded from the pores of the column's stationary phase and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have longer retention times.

For a pure, non-polymeric compound like this compound, GPC analysis would be expected to yield a single, sharp peak, indicating the presence of a single molecular weight species. In this context, the concepts of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) are not typically applied. These parameters are used to describe the distribution of molecular weights in a polymer sample. For a monodisperse substance, Mn and Mw would be identical to the molecular weight of the compound, and the PDI (Mw/Mn) would theoretically be 1.0.

While GPC is not the standard method for determining the molecular weight of a small molecule like this compound (mass spectrometry is more common), if it were analyzed by GPC, the data would reflect its monodisperse nature. The primary utility of GPC in the context of this compound might be as a quality control tool to assess its purity by detecting the presence of any higher or lower molecular weight impurities.

Table 2: Illustrative Gel Permeation Chromatography Data for a Pure Sample of this compound

| Parameter | Value | Interpretation |

| Retention Time (min) | 15.2 | The elution time of the compound from the GPC column. |

| Peak Shape | Sharp, Symmetrical | Indicates a single, monodisperse species. |

| Number Average Molecular Weight (Mn) (Da) | ~342 | Corresponds to the molecular weight of the compound. |

| Weight Average Molecular Weight (Mw) (Da) | ~342 | Corresponds to the molecular weight of the compound. |

| Polydispersity Index (PDI) | ~1.0 | Indicates a monodisperse sample with no significant molecular weight distribution. |

This table is hypothetical and serves to illustrate the expected GPC results for a pure, non-polymeric compound. The exact retention time would depend on the specific GPC system and conditions.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is a major pathway for the environmental degradation of many organic chemicals, including adipate (B1204190) esters.

Microbial Biodegradation in Aquatic and Terrestrial Environments

Studies on various adipate plasticizers have shown that they are susceptible to microbial degradation in both soil and aquatic environments. nih.gov For instance, research on alkyl butoxyethyl adipates, which include an octyl ester, has demonstrated their biodegradation in soil. nih.gov The primary mechanism is the sequential hydrolysis of the ester bonds. nih.govmdpi.com

In aquatic systems, such as in activated sludge from wastewater treatment plants, adipate esters have been shown to biodegrade effectively. nih.govnih.gov Model experiments with acclimated activated sludge have demonstrated the essentially complete biodegradation of di(2-ethylhexyl) adipate over a period of 35 days. nih.gov This indicates that under the right conditions, microbial populations can utilize these esters as a source of carbon, leading to their removal from the environment. nih.govnih.gov The rate of biodegradation can be influenced by the length of the alcohol chain, with longer chains potentially limiting the rate of degradation due to the difficulty of the larger molecule penetrating microbial cells. nih.govmdpi.com

Biodegradation of Adipate Esters in Activated Sludge

| Compound | Feed Level (mg/liter) | Primary Biodegradation (24h) | Ultimate Biodegradation (CO₂ evolution, 35 days) | Source |

|---|---|---|---|---|

| di-n-hexyl adipate | 3 and 13 | 67 to >99% | >75% | nih.gov |

| di(2-ethylhexyl) adipate | 3 and 13 | 67 to >99% | >75% | nih.gov |

| di(heptyl, nonyl) adipate | 3 and 13 | 67 to >99% | >75% | nih.gov |

Aerobic Degradation Mechanisms

Under aerobic conditions (in the presence of oxygen), the biodegradation of adipate esters proceeds through a well-understood pathway. The initial step, facilitated by microbial enzymes such as esterases, is the hydrolysis of the diester into a monoester and an alcohol. nih.gov This monoester is then further hydrolyzed to yield adipic acid and the second alcohol molecule. nih.gov

The resulting metabolites—adipic acid, hexanol, and octanol—are then typically further metabolized by microorganisms. Alcohols are often oxidized to their corresponding carboxylic acids, which can then enter central metabolic pathways like the Krebs cycle to be completely broken down into carbon dioxide and water. researchgate.net Studies on similar adipate esters have identified these intermediate products, confirming this degradation pathway. nih.gov

Metabolites from the Biodegradation of Alkyl Butoxyethyl Adipates

| Parent Compound | Identified Metabolites | Source |

|---|---|---|

| Butyl butoxyethyl adipate | Adipic acid, Butoxyethanol, Butanol | nih.govmdpi.com |

| Hexyl butoxyethyl adipate | Adipic acid, Butoxyethanol, Hexanol | nih.govmdpi.com |

| Octyl butoxyethyl adipate | Adipic acid, Butoxyethanol, Octanol | nih.govmdpi.com |

| Decyl butoxyethyl adipate | Adipic acid, Butoxyethanol, Decanol | nih.govmdpi.com |

Anaerobic Degradation Mechanisms

Under anaerobic conditions, the biodegradation of esters like hexanedioic acid, hexyl octyl ester is a multi-step process initiated by the hydrolysis of the ester bonds. This initial cleavage separates the parent compound into its constituent acid and alcohol moieties. While research directly on this compound is limited, studies on structurally similar diester compounds, such as phthalic acid esters, provide insights into the likely degradation pathways. For instance, the anaerobic digestion of various phthalate (B1215562) esters has demonstrated that the rate of degradation is often influenced by the length of the alkyl chains. researchgate.net Diesters with shorter alkyl chains tend to be more readily degraded than those with longer chains like di-n-octyl phthalate, which has shown persistence under similar experimental conditions. capes.gov.brkisti.re.kr The initial hydrolysis is followed by the further breakdown of the resulting adipic acid and the hexyl and octyl alcohols. The catabolism of the intermediate, benzoyl-CoA, a common metabolite in the anaerobic degradation of aromatic compounds, often proceeds through beta-oxidation to form adipic acid. researchgate.net

Role of Specific Microbial Strains (e.g., Rhodococcus rhodochrous)

The bacterium Rhodococcus rhodochrous is a common soil microorganism known for its metabolic versatility and its capacity to degrade a wide range of organic compounds, including diester plasticizers. researchgate.net Research has shown that R. rhodochrous can effectively co-metabolize diesters, with the initial and rate-limiting step being the hydrolysis of one of the ester bonds. researchgate.net This bacterium possesses esterase activity, located in the cell envelope, which is not induced by specific substrates and is present throughout different stages of microbial growth. researchgate.net The efficiency of this hydrolysis is influenced by factors such as steric hindrance and the solubility of the compound. researchgate.net While direct studies on the degradation of this compound by R. rhodochrous are not extensively documented, its demonstrated ability to hydrolyze other diesters suggests it likely plays a role in the environmental breakdown of this compound. researchgate.net

Enzymatic Hydrolysis by Biocatalysts

The enzymatic hydrolysis of esters is a key mechanism in their biodegradation. Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds and are widely utilized in various biocatalytic applications. While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on analogous long-chain esters demonstrates the principle. For example, lipases from sources like Candida cylindracea and Rhizomucor miehei have been shown to completely hydrolyze other complex fatty esters. nih.gov The process involves the enzymatic cleavage of the ester linkage, releasing the corresponding carboxylic acid and alcohol. The efficiency of enzymatic hydrolysis can be influenced by the structure of the ester and the reaction conditions.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of this compound proceeds through a series of metabolic intermediates. Understanding these metabolites is crucial for elucidating the complete degradation pathway.

The initial step in the biodegradation of a diester like this compound is the hydrolysis of one of the two ester bonds. researchgate.net This enzymatic action results in the formation of a monoester, specifically monohexyl adipate or monooctyl adipate, along with the corresponding alcohol (octanol or hexanol). This primary degradation step has been demonstrated for other diester plasticizers, where the hydrolysis of a single ester bond is the rate-limiting step in their co-metabolism by microorganisms such as Rhodococcus rhodochrous. researchgate.net The synthesis of monoesters of α-ketoalkanedioic acids through oxidative cleavage further illustrates the chemical feasibility of isolating a monoester intermediate. nih.gov

Following the initial hydrolysis to a monoester, the second ester bond is cleaved, leading to the formation of adipic acid (hexanedioic acid) and the respective alcohol moieties, hexanol and octanol. evitachem.com Adipic acid is a dicarboxylic acid that can be further metabolized by various microorganisms. wikipedia.org The released alcohols, hexanol and octanol, are primary alcohols that can also serve as carbon sources for microbial growth. The esterification process to form the original diester involves the reaction of adipic acid with the corresponding alcohols. evitachem.com

Once adipic acid is formed, it enters central metabolic pathways for complete degradation. A common pathway for the catabolism of fatty acids and other aliphatic carboxylic acids is beta-oxidation. researchgate.net In this process, the adipic acid molecule is sequentially shortened by two carbon atoms in each cycle, yielding acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating energy for the cell. The degradation of phthalate, a structurally related dicarboxylic acid, has been shown to proceed through intermediates that are subsequently funneled into pathways like beta-oxidation. researchgate.net

Structural Influence on Biodegradation Rates and Pathways

Biodegradation is a primary pathway for the environmental degradation of adipate esters. The rate and mechanism of this process are highly dependent on the molecular structure of the ester, specifically the length and branching of the alkyl chains, which can affect enzymatic accessibility.

The length of the alkyl ester chains (hexyl and octyl groups in this case) is a critical determinant of the biodegradation rate. Studies on various ester-based plasticizers have shown that as the length of the alkyl chain increases, the rate of biodegradation tends to decrease nih.govnih.gov.

Research on a series of alkyl butoxyethyl adipates demonstrated that with the lengthening of the aliphatic alcohol chain from butyl to decyl, the rate of hydrolysis during biodegradation decreased nih.gov. This phenomenon is attributed to the increased hydrophobicity and molecular size conferred by longer alkyl chains, which can hinder the transport of the ester molecule across the cell membranes of microorganisms nih.gov. Shorter-chain molecules are more readily processed by soil organisms. For other diester compounds like succinates, it has also been observed that increasing the side chain length from n-ethyl to n-octyl can impact degradation characteristics researchgate.net. The initial step in the biodegradation of adipate esters is the enzymatic hydrolysis of the ester bonds, which releases the corresponding alcohols (hexanol and octanol) and adipic acid nih.govresearchgate.net.

The presence of branching in the alkyl chains significantly impacts biodegradability by introducing steric hindrance, which can block or slow enzymatic action. The 2-ethylhexyl group, a common branched octyl isomer found in the widely used plasticizer Di(2-ethylhexyl) adipate (DEHA), serves as a key example.

Studies comparing linear and branched plasticizers have shown that branching can dramatically reduce biodegradation rates nih.govresearchgate.net. For instance, experiments with maleate (B1232345) diesters revealed that linear, unbranched side chains allowed for acceptable rates of hydrolysis by the soil bacterium Rhodococcus rhodocrous, whereas the branched Di(2-ethylhexyl) maleate (DEHM) showed almost no degradation under the same conditions nih.gov. This resistance to degradation is attributed to steric hindrance, where the branched structure physically obstructs the approach of microbial enzymes to the ester linkage mcgill.ca. This principle suggests that a linear hexyl octyl ester of hexanedioic acid would be more readily biodegradable than a branched isomer such as DEHA. The persistence of certain chemical structures can be due to the hindrance of the β-oxidation pathway, which is a key metabolic process for breaking down alkyl chains researchgate.net.

Environmental Distribution and Transport Mechanisms

Once released into the environment, this compound will partition between air, water, soil, and sediment based on its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic carbon.

Fugacity models are used to predict the environmental compartment into which a chemical is most likely to partition ulisboa.pt. For DEHA, a close analog to this compound, Level III fugacity modeling indicates that due to its low water solubility and high octanol-water partition coefficient (Kow), the compound is expected to predominantly reside in soil and sediment, regardless of the compartment of release. The models predict very low partitioning to air and water.

Predicted Environmental Distribution of DEHA (Fugacity Model)

| Environmental Compartment | Predicted Partitioning Behavior | Governing Properties |

|---|---|---|

| Soil | Primary sink; high partitioning | High Koc, low water solubility |

| Sediment | Primary sink; high partitioning | High Koc, low water solubility |

| Water | Low partitioning; will tend to sorb to suspended particles | Low water solubility |

| Air | Low partitioning | Low vapor pressure |

Sorption to soil and sediment is a key process governing the environmental transport of this compound. This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.comecetoc.org. A high Koc value indicates strong adsorption to organic matter in soil and sediment, leading to low mobility chemsafetypro.com.

For adipate esters, the Koc values are typically high. The linear isomer, di-n-octyl adipate, has an estimated Koc value of 57,000, while the branched DEHA has an estimated Koc of 49,000 nih.govnih.gov. According to classification schemes, these values suggest that the compound is expected to be immobile when released to soil nih.govnih.govcpsc.gov. In aquatic environments, it will readily sorb to suspended particles and ultimately deposit in the sediment, limiting its transport in the water column cpsc.gov.

Sorption Coefficients for Dioctyl Adipate Isomers

| Compound | CAS Number | Estimated Koc Value | Mobility Classification |

|---|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | 103-23-1 | 49,000 | Immobile |

| Di-n-octyl adipate | 123-79-5 | 57,000 | Immobile |

Bioconcentration refers to the accumulation of a chemical in an organism from water, while bioaccumulation includes all routes of exposure. The potential for a substance to bioconcentrate is often estimated by its Bioconcentration Factor (BCF) mdpi.com.

Despite having a high octanol-water partition coefficient (log Kow >6.1), which would typically suggest a high potential for bioaccumulation, DEHA has a low measured BCF ca.gov. A study with bluegill fish exposed to DEHA for 28 days observed a whole-fish BCF of 27 L/kg ca.gov. This value is significantly lower than the BCF of over 2,700 that would be estimated based on its log Kow ca.gov. The discrepancy is due to the fact that adipate esters are readily and rapidly metabolized by organisms, including fish cpsc.govca.govnih.gov. This metabolic capability prevents the compound from accumulating to high levels in tissues, thus indicating a low potential for bioconcentration and bioaccumulation in aquatic food webs nih.gov.

Bioconcentration Data for Di(2-ethylhexyl) adipate (DEHA)

| Parameter | Value | Species | Conclusion |

|---|---|---|---|

| Log Kow | >6.1 | N/A | Suggests high bioaccumulation potential |

| Measured BCF | 27 L/kg | Bluegill Fish (Lepomis macrochirus) | Indicates low bioaccumulation potential |

Theoretical and Computational Studies

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental effects. ecetoc.orgnih.gov These models are instrumental in predicting the environmental fate of chemicals like Hexanedioic acid, hexyl octyl ester, particularly in the absence of extensive experimental data. ljmu.ac.ukwhiterose.ac.uk

QSAR models are developed by correlating descriptors of a chemical's structure with a measured endpoint, such as biodegradability or toxicity. ecetoc.org For esters, including adipates, QSARs can estimate properties like the octanol-water partition coefficient (Kow), which is a key parameter in assessing environmental distribution. ljmu.ac.uk The predictive power of QSAR is particularly useful for screening new or existing chemicals for potential environmental risks. ecetoc.org

The environmental fate of a chemical is influenced by its inherent properties. researchgate.net QSAR models for biodegradability are especially important, as biodegradation is a primary mechanism for the removal of organic chemicals from the environment. github.comresearchgate.net These models can classify compounds as readily or not readily biodegradable, aiding in risk assessment. github.comresearchgate.netnih.gov For adipate (B1204190) esters, QSARs can help predict their persistence and potential for bioaccumulation. europa.eucanada.ca

Several computational tools and models are available to predict environmental fate parameters. For instance, the EPIsuite™ software includes programs like KOWWIN for predicting the logarithm of the octanol-water partition coefficient (log Kow) and HYDROWIN for estimating hydrolysis rates of esters. ljmu.ac.uk These tools are based on QSAR principles and are used by regulatory agencies for preliminary assessments. ljmu.ac.ukcanada.ca

Table 1: Key Parameters in QSAR Models for Environmental Fate Prediction

| Parameter | Description | Relevance to this compound |

| Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a substance. | High log Kow suggests a tendency to adsorb to soil and sediment. canada.ca |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Low water solubility indicates a preference for partitioning into organic phases. canada.ca |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low vapor pressure suggests it is not highly volatile. |

| Henry's Law Constant | The ratio of the partial pressure of a substance in the gas phase to its concentration in the liquid phase. | Indicates the tendency of a substance to partition between air and water. |

| Biodegradation Rate | The rate at which a substance is broken down by microorganisms. | Determines the persistence of the compound in the environment. github.comresearchgate.net |

| Hydrolysis Rate | The rate at which a substance reacts with water. | Important for the degradation of esters in aquatic environments. ecetoc.org |

This table is generated based on information from multiple sources. ecetoc.orggithub.comresearchgate.netcanada.ca

Molecular Modeling of Esterification and Degradation Pathways

Molecular modeling provides a visual and mechanistic understanding of chemical reactions at the atomic level. For this compound, this includes its synthesis via esterification and its breakdown through various degradation pathways.

The synthesis of adipate esters, such as this compound, typically involves the esterification of adipic acid with the corresponding alcohols, in this case, hexanol and octanol. google.comsrce.hr Molecular modeling can simulate the reaction mechanism, for example, the Langmuir-Hinshelwood mechanism where both the alcohol and acid co-adsorb on a catalyst surface before reacting. rsc.org This can help in optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired ester. researchgate.netmdpi.com

The degradation of adipate esters is a critical aspect of their environmental fate. Hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway. europa.eu This process can be catalyzed by acids, bases, or enzymes (esterases). ecetoc.orgeuropa.eu Molecular modeling can elucidate the step-by-step mechanism of hydrolysis, showing the formation of intermediate products like the monoester and the final products, adipic acid, hexanol, and octanol. mdpi.com For instance, studies on similar diesters have shown that the degradation often proceeds through sequential hydrolysis of the ester bonds. mdpi.com

Biodegradation, another key degradation route, involves the action of microorganisms. researchgate.net Molecular modeling can help to understand how enzymes interact with the ester molecule, leading to its breakdown. The structure of the alcohol substituent can influence the rate of biodegradation. mdpi.com

Computational Chemistry Approaches for Reactivity and Stability Assessments

Computational chemistry offers powerful tools to assess the reactivity and stability of molecules like this compound. These methods can calculate various molecular descriptors that provide insights into the compound's chemical behavior.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate properties like the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). nih.gov These orbital energies are fundamental descriptors of a molecule's reactivity, with EHOMO relating to its ability to donate electrons and ELUMO to its ability to accept electrons. nih.gov Other important calculated properties include polarizability and dipole moment, which influence intermolecular interactions. nih.gov

For adipate esters, computational studies can be used to investigate their thermal-oxidative degradation. For example, reactive force field molecular dynamics (ReaxFF MD) simulations have been used to model the thermal-oxidation process of dioctyl adipate (DOA), a related compound. sciopen.com These simulations can reveal the degradation and polymerization mechanisms at high temperatures, identifying the formation of various smaller and larger molecules. sciopen.com

Table 2: Computational Descriptors for Reactivity and Stability

| Descriptor | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's susceptibility to oxidation. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's susceptibility to reduction. nih.gov |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. nih.gov |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Affects intermolecular forces and reactivity. nih.gov |

| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Indicates the stability of the ester linkages. |

This table is generated based on information from a cited source. nih.gov

Kinetic Modeling of Environmental Transformation Processes

Kinetic modeling is used to describe the rates of chemical and biological transformation processes in the environment. For this compound, this involves developing mathematical models that predict its concentration over time in different environmental compartments like water, soil, and sediment. researchgate.net

The biodegradation of esters can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the substance. researchgate.net Kinetic models for biodegradation can predict important parameters such as the half-life of the compound, which is the time it takes for half of the initial amount to degrade. researchgate.net These models can be developed by fitting experimental data from biodegradation tests to kinetic equations. researchgate.net

For complex processes like anaerobic degradation, more intricate kinetic models are required. These models may account for the enzymatic hydrolysis of the ester and the subsequent transformation of the resulting alcohol and acid by different microbial populations. nih.gov For example, in the anaerobic degradation of phthalate (B1215562) esters, the hydrolysis of the ester and the fermentation of the resulting acid were identified as rate-limiting steps. nih.gov

Kinetic models can also be applied to abiotic degradation processes such as hydrolysis. The rate of hydrolysis is influenced by factors like pH and temperature. ecetoc.org Kinetic studies on the esterification of adipic acid have also been performed to optimize the synthesis process, which can be described by pseudo-homogeneous models. acs.org

The development of accurate kinetic models is essential for environmental risk assessment, as they provide quantitative predictions of the persistence and fate of chemicals in the environment. researchgate.net

Advanced Research Applications and Materials Science Contexts

Role in Polymer Science and Engineering Research

In polymer science, adipate (B1204190) esters are primarily investigated for their role as plasticizers, which are additives used to increase the flexibility, workability, and durability of polymers.

As Modifiers for Polymeric Materials (e.g., PVC)

Hexanedioic acid esters are extensively used as secondary plasticizers for polyvinyl chloride (PVC) to impart flexibility, particularly at low temperatures. pishrochem.comthegoodscentscompany.com While phthalate (B1215562) esters have historically dominated the plasticizer market, concerns over their potential health effects have spurred research into alternatives like adipates. mdpi.commmu.ac.uk Adipate esters are valued for their reduced toxicity and high efficiency in lowering the glass transition temperature (Tg) of PVC, which is a key indicator of a plasticizer's effectiveness. mdpi.comnih.gov

The performance of an adipate plasticizer is influenced by the structure of its alcohol chains. mdpi.com Research on various esters has shown that the length and branching of the alkyl chains affect properties such as plasticizing efficiency, thermal stability, and migration resistance. nih.govresearchgate.net For a mixed ester like hexyl octyl adipate, the properties are expected to be an intermediate of dihexyl adipate and dioctyl adipate. Longer alkyl chains generally improve the thermal stability of the plasticized PVC but may decrease the plasticizing efficiency slightly. nih.govresearchgate.net The use of adipate esters like DEHA is common in food-contact applications, such as clear films for food packaging. thegoodscentscompany.comnih.gov

Table 1: Comparison of Properties for Selected Adipate Plasticizers

| Property | Di(2-ethylhexyl) adipate (DEHA/DOA) | Diisononyl adipate (DINA) | General Effect of Increasing Alkyl Chain Length | Inferred Properties of Hexyl Octyl Adipate |

|---|---|---|---|---|

| Molecular Weight | 370.57 g/mol restek.com | 426.7 g/mol | Increases | Intermediate between dihexyl and dioctyl adipates |

| Boiling Point | 417 °C nih.gov | ~438 °C | Increases nih.gov | ~400-420 °C |

| Low-Temperature Flexibility | Excellent pishrochem.comthegoodscentscompany.com | Very Good | Generally good, may slightly decrease | Excellent |

| Plasticizer Volatility | Low ctg-praha.cz | Very Low | Decreases researchgate.net | Low |

| Migration Resistance | Good | Very Good | Can be improved | Good |

| Compatibility with PVC | Excellent ctg-praha.cz | Excellent | Generally high | Excellent |

Influence on Polymer Rheological Properties

The addition of adipate esters significantly alters the rheological properties of polymer melts, which is crucial for processing. A primary function of a plasticizer is to reduce the melt viscosity of the polymer compound, allowing it to be processed at lower temperatures and with less energy. mdpi.comnih.gov Studies on various adipate plasticizers in PVC have demonstrated a significant increase in the melt flow rate (MFR) with their inclusion. mdpi.com

This effect is attributed to the plasticizer molecules inserting themselves between the polymer chains, reducing intermolecular forces and increasing chain mobility. This leads to a lower glass transition temperature (Tg) and a broader processing window. mdpi.com The specific influence of the hexyl octyl ester on rheology would depend on its interaction with the PVC matrix. Research indicates that the chemical structure of the ester, including the length of the alkyl chains, plays a role in these interactions. researchgate.net Longer chains can sometimes lead to a slight decrease in plasticizing efficiency (a smaller reduction in Tg) compared to shorter chains, but they offer benefits like lower volatility. researchgate.net Therefore, hexyl octyl adipate is expected to be a highly effective processing aid for PVC, reducing melt viscosity and processing temperatures. mdpi.comresearchgate.net

Development of Biolubricants and Sustainable Esters

There is a growing demand for environmentally friendly lubricants, or biolubricants, due to concerns about the environmental impact of conventional mineral oil-based products. singgroup.sgdymarlube.com Synthetic esters, including those derived from hexanedioic acid, are a key class of base oils for these formulations. They offer excellent biodegradability, low toxicity, a high viscosity index, and good thermal stability. google.comgoogleapis.com

Research in this area focuses on synthesizing esters from renewable feedstocks and designing molecules with optimal performance and environmental profiles. google.com Adipic acid itself can be produced from bio-based sources, further enhancing the sustainability of its esters. The properties of ester-based lubricants can be tailored by selecting different alcohol and acid combinations. googleapis.com The use of a mixed C6/C8 alcohol moiety in hexanedioic acid, hexyl octyl ester could offer a balance of lubricity, viscosity, and low-temperature performance, making it a candidate for formulation into biodegradable hydraulic fluids, metalworking fluids, or engine oils. google.comgoogle.com Studies have shown that adipate esters are readily biodegradable in soil environments. nih.gov

Research into Alternative Solvents and Dispersants

Due to its chemical nature as a diester with significant nonpolar character, this compound has potential applications as a specialty solvent or dispersant. The related compound, di(2-ethylhexyl) adipate (DEHA), is known to be used as a solvent. nih.govparchem.com Such esters can dissolve a variety of organic compounds and polymers. perflavory.com

In materials science, these types of esters are used as vehicles for pigment dispersions in paints or as solvents in adhesives and coatings. parchem.com Their low volatility and good compatibility with many resin systems make them suitable for these applications. Research into alternative solvents is driven by the need to replace more volatile or hazardous chemicals. While specific studies on hexyl octyl adipate as a solvent are not widely published, its structural similarity to other adipate esters used for this purpose suggests it would be effective in similar applications. perflavory.com

Investigation of Hexanedioic Acid Esters as Chemical Markers

The presence of specific synthetic organic compounds in the environment can serve as a chemical fingerprint to trace sources of pollution. Esters of hexanedioic acid have been investigated in this context.

Wastewater Tracers in Aquatic Ecosystems

Researchers have explored the use of various organic compounds as markers for urban wastewater contamination in aquatic environments. epa.gov A study focusing on an estuarine ecosystem identified several n-octyl esters and phthalates as potential indicators of wastewater input. nih.gov

Specifically, the study developed a gas chromatographic method to identify and quantify compounds in sediments and biota. nih.gov Among the compounds detected was dioctyl hexanedioate , a close structural analogue of hexyl octyl adipate. nih.gov It was found in sediment samples above the limit of detection (0.01-0.05 µg/g), indicating its presence as a contaminant originating from urban wastewater. nih.govresearchgate.net The presence of such esters is linked to their use in a variety of consumer and industrial products that are discharged into the wastewater stream. epa.gov Because of their low water solubility, these compounds tend to adsorb to sediments and accumulate in aquatic organisms. researchgate.net The detection of specific hexanedioic acid esters thus serves as a tool for tracking the dispersion of wastewater plumes in sensitive aquatic ecosystems. nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

The compound is listed on Canada's Domestic Substances List (DSL), indicating its use in commerce in that country. It is also mentioned in a patent for a pressure-sensitive transfer coating, where it is listed as a suitable plasticizer alongside other adipate esters like dioctyl adipate and dihexyl adipate. Plasticizers are additives that increase the plasticity or fluidity of a material, and adipate esters are a common class of plasticizers used in various polymers.

Despite its commercial relevance, specific data on this compound is sparse. For instance, while general synthesis methods for adipate esters involve the esterification of adipic acid with corresponding alcohols, specific procedural details and optimization for the hexyl octyl ester are not detailed in the available literature. Similarly, comprehensive data on its chemical and physical properties, as well as its industrial applications beyond a general mention as a plasticizer, remain elusive.

Particularly noteworthy is the absence of research in the specified advanced application contexts. There is no available information on the use or detection of this compound as an emission marker from industrial processes. While some n-octyl esters of hexanedioic acid have been generally identified in urban waste, this does not provide specific data for the hexyl octyl variant.

Furthermore, the topic of biologically derived esters and bio-based materials research is a burgeoning field. However, there is no specific mention or research available concerning the synthesis or application of bio-based this compound. The current body of research on bio-based plasticizers and polymers focuses on more common esters or different types of bio-based building blocks.

Future Research Directions and Emerging Areas

Novel Synthesis Routes and Green Chemistry Principles

The traditional synthesis of adipate (B1204190) esters often involves high temperatures and harsh acidic catalysts, which can lead to undesirable byproducts and environmental concerns. Future research will increasingly focus on developing novel, more sustainable synthesis routes for hexanedioic acid, hexyl octyl ester, guided by the principles of green chemistry.

A significant area of development is the use of enzymatic catalysis, particularly with lipases. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have shown high efficacy in catalyzing the esterification of adipic acid with various alcohols, achieving high yields under mild conditions. Research is ongoing to optimize these enzymatic processes for industrial-scale production, focusing on enzyme stability, reusability, and the use of solvent-free systems or green solvents. The use of bio-based solvents like eucalyptol (B1671775) is a promising avenue.

Another innovative approach involves the use of acidic ionic liquids as both catalysts and solvents. This method can facilitate high yields and selectivities at moderate temperatures (70–80 °C) and allows for easier product separation and catalyst recycling. Further investigation into the design and application of various ionic liquids for the synthesis of long-chain adipate esters like this compound is a key future direction.

Additionally, research into synthesizing adipic acid itself from renewable biomass sources is gaining traction. Catalytic conversion of biomass-derived C6 sugars and dicarboxylic acids like 2,5-furandicarboxylic acid and mucic acid into adipic acid presents a fascinating and sustainable alternative to petrochemical-based production.

In-depth Mechanistic Studies of Environmental Transformations

Understanding the environmental fate of this compound is crucial for assessing its long-term impact. Future research will focus on detailed mechanistic studies of its transformations in various environmental compartments. While many adipate esters are considered readily biodegradable, the specific pathways and influencing factors for asymmetrical, long-chain esters warrant further investigation.

The interaction of these esters with environmental matrices such as soil and sediment is also a key research area. The octanol-water partition coefficient (log Kow) suggests that adipates with higher molecular weights will predominantly partition into soil and sediment. Studies on the sorption, desorption, and mobility of this compound in these matrices will provide a clearer picture of its environmental distribution and bioavailability.

Development of Advanced Analytical Platforms for Trace Analysis

The ubiquitous presence of plasticizers and their potential for environmental contamination necessitates the development of highly sensitive and selective analytical methods for their trace analysis. Future research in this area will focus on creating advanced analytical platforms capable of detecting and quantifying this compound and its degradation products at very low concentrations in complex matrices like food, water, and environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) and high-resolution mass spectrometry (GC-HRMS) are powerful techniques for the analysis of phthalates and adipates. The development of methods like GC-Orbitrap MS can offer very low limits of detection, in the range of picograms per microliter, enabling trace-level detection in particulate matter. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is another prevailing technique, especially for a broader range of plasticizers.

A significant challenge in trace analysis is the potential for sample contamination from laboratory equipment and the environment, leading to high blank values. Future research will continue to address this by developing cleaner sample preparation techniques, such as closed-system steam distillation and extraction, and by exploring direct analysis methods with minimal sample handling. The application of techniques like solid-phase microextraction (SPME) and the development of novel sorbents, including molecularly imprinted polymers and metal-organic frameworks, will also be crucial for the selective extraction and preconcentration of target analytes.

Elucidation of Specific Microbial Catabolic Pathways

The biodegradation of adipate esters is a key factor in their environmental persistence. While it is generally understood that these esters can be biodegraded, the specific microbial pathways for the catabolism of asymmetrical long-chain esters like this compound are not fully elucidated. Future research will focus on identifying the microorganisms and the enzymatic machinery responsible for their degradation.

The initial step in the biodegradation of adipate esters is enzymatic hydrolysis, which cleaves the ester bond to form adipic acid and the corresponding alcohols (hexyl alcohol and octyl alcohol in this case). The subsequent degradation of adip

Q & A

Q. What analytical techniques are most effective for identifying and quantifying Hexanedioic acid, hexyl octyl ester in complex mixtures?

To identify and quantify this ester in mixtures, gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in separating and detecting ester compounds. For example, retention indices and mass spectral libraries (e.g., NIST) can match fragmentation patterns, such as peaks at m/z corresponding to ester cleavage (e.g., loss of hexyl or octyl groups). In GC-MS analysis, this compound may occupy 3–6% of the total chromatographic area in plant extracts, as observed in similar esters like bis(2-ethylhexyl) adipate . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) further confirms structural identity by resolving ester carbonyl signals (~170 ppm in ¹³C NMR) and alkyl proton environments .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Infrared Spectroscopy (IR) : Detect the ester carbonyl stretch (~1740 cm⁻¹) and C-O stretching vibrations (~1250–1050 cm⁻¹).

- Mass Spectrometry (MS) : Look for characteristic fragments, such as [M-alkyl]⁺ ions resulting from cleavage of the hexyl or octyl chains.

- NMR : Assign signals for the hexyl (δ 0.8–1.5 ppm, multiplet) and octyl (δ 1.2–1.6 ppm, triplet) chains, alongside the adipic acid backbone protons (δ 2.2–2.4 ppm) .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the molecular geometry and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties. These methods generate 2D/3D structure files (SDF/MOL) and calculate parameters like dipole moments, HOMO-LUMO gaps, and electrostatic potentials. Such data are critical for understanding solubility, reactivity, and interactions with other molecules .

Q. How does the branching of alkyl chains in hexanedioic acid esters influence their solubility and thermal stability?

Linear alkyl chains (e.g., hexyl or octyl) enhance crystallinity and melting points, while branched chains (e.g., 2-ethylhexyl) disrupt packing, lowering melting points and increasing solubility in nonpolar solvents. For example, branched esters like bis(2-ethylhexyl) adipate exhibit lower volatility compared to linear analogs due to steric hindrance. Computational QSPR models can quantify these effects by correlating chain structure with partition coefficients (log P) .

Q. What strategies should be employed to resolve discrepancies in chromatographic data when analyzing this compound in environmental samples?

- Multi-column GC : Use polar (e.g., DB-WAX) and nonpolar (e.g., DB-5) columns to confirm retention behavior.

- Matrix-matched calibration : Spike samples with deuterated analogs to correct for matrix effects.

- High-resolution MS : Differentiate co-eluting isomers via exact mass measurements (e.g., TOF-MS).

Discrepancies in % area quantification (e.g., 3–6% vs. <2% for minor esters) may arise from column degradation or ionization efficiency variations, requiring method validation .

Q. How can researchers assess the potential environmental persistence of this compound through experimental and computational models?

- Hydrolysis Studies : Measure degradation rates under varying pH and temperature conditions. Esters with bulky alkyl groups (e.g., octyl) hydrolyze slower than shorter-chain analogs.

- QSAR Models : Predict biodegradability using parameters like molecular weight and octanol-water partition coefficients (log Kow).

- Photolysis Experiments : Expose the compound to UV light to simulate sunlight-driven degradation .

Q. What methodological considerations are critical when designing experiments to evaluate the compatibility of this compound with polymeric matrices?

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess glass transition temperature (Tg) shifts in polymer blends.

- Mechanical Testing : Measure tensile strength and elongation at break to evaluate plasticization efficacy.

- Control Groups : Compare with established plasticizers (e.g., DEHA) to benchmark performance. Independent validation of results is essential, as commercial formulations may not reflect lab-scale outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.